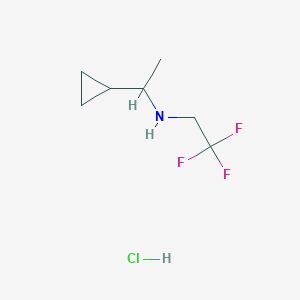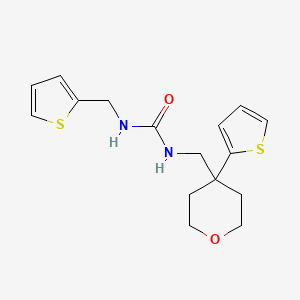![molecular formula C24H25F2N3O3 B2888772 3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877647-64-8](/img/structure/B2888772.png)
3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a furan ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will have different electronic and steric effects, which could influence the overall shape and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Versatile Precursors for Heteroarene Synthesis
Research by Sommer et al. (2017) on 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile precursor for the synthesis of trifluoromethyl-substituted heteroarenes, including furans and piperazines, illustrates the utility of such compounds in synthetic chemistry. This methodology was applied in a new synthetic approach toward Celebrex® (celecoxib), showcasing the potential of similar compounds in the synthesis of pharmaceuticals (Sommer et al., 2017).
Novel Antineoplastic Agents
A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients by Gong et al. (2010) provides insights into the metabolic pathways of compounds with similar structures. The study identified several metabolites through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the compound's pharmacokinetic profile and its potential therapeutic applications (Gong et al., 2010).
Development of Radiotracers for PET Imaging
Kuhnast et al. (2006) investigated FAUC346, a D3-selective ligand, for its potential as a positron emission tomography (PET) probe for imaging D3 receptors. This research underscores the importance of structural derivatives of piperazine in developing diagnostic tools for neurological disorders (Kuhnast et al., 2006).
Anticancer and Antiangiogenic Activities
Romagnoli et al. (2015) synthesized and evaluated a series of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin for their anticancer and antiangiogenic activities. This study demonstrates the potential of benzofuran derivatives in cancer therapy, highlighting their ability to inhibit tumor growth and disrupt vascular networks (Romagnoli et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O3/c1-31-19-7-5-18(6-8-19)28-10-12-29(13-11-28)22(23-3-2-14-32-23)16-27-24(30)17-4-9-20(25)21(26)15-17/h2-9,14-15,22H,10-13,16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQZRZCYUUWTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
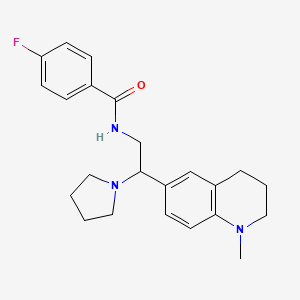
![N-(4-isopropylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2888690.png)
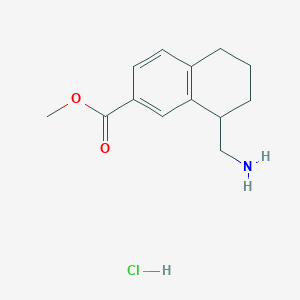
![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)
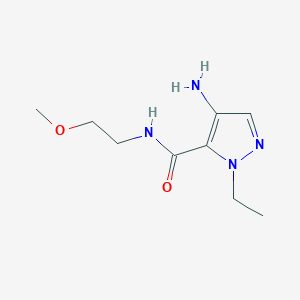
![5'-bromo-N-(cyanomethyl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B2888698.png)
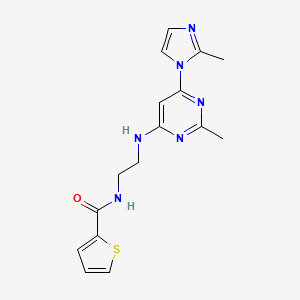
![Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2888702.png)

![2-[(Methoxycarbonyl)(methyl)amino]benzoic acid](/img/structure/B2888704.png)
